3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a complex organic compound that belongs to the class of benzo[b][1,4]thiazines This compound is characterized by its unique structure, which includes a thiazine ring fused with a benzene ring, a phenethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds through a one-pot, three-component condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a lead compound in the development of new drugs, particularly for its cytotoxic properties against cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic Acid
- 3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl compounds
Uniqueness
3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific structural features, such as the phenethyl group and the carbonitrile group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-oxo-4-(2-phenylethyl)-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C17H14N2OS/c18-11-14-6-7-15-16(10-14)21-12-17(20)19(15)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,12H2 |
InChI Key |
BBMWKLSVNTYSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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